(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone
Description
Properties
IUPAC Name |
[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-14-12-15(2)22(20-14)13-16-8-10-21(11-9-16)19(23)17-6-4-5-7-18(17)24-3/h4-7,12,16H,8-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAVLDIHXBINAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=CC=CC=C3SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described by its molecular formula and its IUPAC name. The presence of the pyrazole moiety is significant, as pyrazole derivatives are known for diverse biological activities.
Research indicates that compounds containing the pyrazole structure often exhibit various mechanisms of action, including:
- Anticancer Activity : Pyrazole derivatives have been associated with anticancer properties, targeting multiple cancer types such as breast, lung, and colorectal cancers. They may inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and death .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes .
Biological Activity Data
The following table summarizes key biological activities reported for similar pyrazole-containing compounds:
| Activity | Type | Reference |
|---|---|---|
| Anticancer | In vitro antiproliferation | |
| Antibacterial | Gram-positive bacteria inhibition | |
| Anti-inflammatory | Cytokine inhibition | |
| Antiviral | Inhibition of viral replication |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Study : A study evaluated the effects of a related pyrazole derivative on MDA-MB-231 breast cancer cells. The results indicated significant antiproliferative effects with IC50 values in low micromolar ranges, suggesting potential for further development as an anticancer agent .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrazole derivatives. The compound exhibited a marked reduction in TNF-alpha levels in vitro, supporting its role as a potential anti-inflammatory agent .
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. A recent study highlighted the potential of pyrazole-linked compounds as selective inhibitors of cyclooxygenase-2 (COX-II), which is crucial in the inflammatory process. For instance, compounds similar to the target compound demonstrated selectivity and efficacy with minimal ulcerogenic effects, making them promising candidates for anti-inflammatory therapies .
Anticancer Properties
The pyrazole moiety is frequently associated with anticancer activity. Compounds containing the 1H-pyrazole structure have shown effectiveness against various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves inhibition of key cancer-related targets such as topoisomerase II and EGFR (epidermal growth factor receptor) . In one study, pyrazole derivatives exhibited significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), indicating their potential as anticancer agents .
Synthesis and Characterization
The synthesis of the target compound typically involves nucleophilic substitution reactions, where a pyrazole derivative is introduced into a piperidine scaffold. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Antioxidant Activity
In addition to anti-inflammatory and anticancer properties, studies have shown that certain pyrazole derivatives possess antioxidant activities. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems .
Analgesic Effects
Some derivatives have also been evaluated for analgesic activity, indicating their potential use in pain management therapies. The analgesic effects are often linked to their ability to inhibit specific pathways involved in pain signaling .
Case Studies
Comparison with Similar Compounds
Comparison with (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone
Structural Differences :
- The tert-butyl groups in the reference compound introduce significant steric bulk and lipophilicity compared to the target compound’s 3,5-dimethylpyrazole and methylthiophenyl groups.
Hypothesized Properties :
The tert-butyl groups in the reference compound likely improve membrane permeability but may reduce aqueous solubility. In contrast, the target compound’s methylthio and dimethylpyrazole groups balance lipophilicity and polarity, making it more suitable for systemic distribution.
Comparison with 8-(4-(2-(4-(3,5-Dichlorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Structural Differences :
- The reference compound contains a dichlorophenyl group (electron-withdrawing) and a pyridopyrimidinone core, unlike the target compound’s electron-donating methylthio group and simpler piperidine-ketone scaffold.
- Both share a piperidine-pyrazole linkage, but the reference compound’s extended heterocyclic system may enhance binding to ATP pockets in kinases.
Functional Implications :
- The dichlorophenyl group in the reference compound could increase metabolic stability but may also introduce toxicity risks.
- The target compound’s methylthio group might favor interactions with cysteine-rich domains in enzymes, a feature absent in the chlorinated analog.
Comparison with (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone
Structural Differences :
- The reference compound incorporates a pyrazolopyrimidinylamino group linked to phenyl, contrasting with the target compound’s methylthiophenyl ketone.
Pharmacological Insights :
- The reference compound demonstrated kinase inhibitory activity in pharmacological screening , attributed to its pyrazolopyrimidine core. The target compound’s methylthio group may redirect selectivity toward sulfur-sensitive targets (e.g., cysteine proteases).
Q & A
Q. What are the critical steps in synthesizing (4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves:
Formation of the pyrazole core : Condensation of hydrazine derivatives with diketones under acidic conditions .
Methylation : Introduction of the methylthio group via nucleophilic substitution using methylthiolate or similar reagents .
Piperidine functionalization : Coupling the pyrazole-methyl intermediate with a piperidinyl precursor via reductive amination or alkylation .
Q. Characterization :
- NMR spectroscopy (¹H/¹³C) confirms regioselectivity and structural integrity of intermediates .
- Mass spectrometry (MS) validates molecular weight .
- Thin-layer chromatography (TLC) monitors reaction progress .
Q. How do the 3,5-dimethylpyrazole and methylthio groups influence the compound’s physicochemical properties?
Methodological Answer:
Q. Analytical validation :
- IR spectroscopy detects S=O and C-S stretching vibrations (1050–1150 cm⁻¹) .
- HPLC measures solubility in polar solvents (e.g., logS = -3.2 in water) .
Q. What analytical techniques are essential for assessing purity and structural integrity?
Methodological Answer:
- High-resolution MS (HRMS) : Confirms molecular formula (e.g., C₂₁H₂₈N₄OS) with <2 ppm error .
- ¹H NMR coupling patterns : Identify stereochemistry (e.g., axial vs. equatorial piperidine protons) .
- Elemental analysis : Validates purity (>98% via C/H/N/S/O ratios) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during piperidine-pyrazole coupling?
Methodological Answer:
- Temperature control : Reactions at 60–80°C minimize side products (e.g., over-alkylation) .
- Catalyst selection : Use of NaBH₃CN for reductive amination improves selectivity (yield increases from 45% to 72%) .
- Solvent optimization : DMF enhances solubility of intermediates, while THF reduces byproduct formation .
Table 1 : Yield optimization under varying conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | DMF | 70 | 72 |
| NaBH₄ | THF | 60 | 58 |
| None | MeOH | 25 | 32 |
Q. How can computational methods validate the compound’s 3D structure and binding interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates bond lengths (e.g., C-N: 1.34 Å) and angles to predict stability .
- Molecular docking : Screens against targets (e.g., kinase enzymes) using AutoDock Vina to estimate binding affinity (ΔG ≤ -8.2 kcal/mol) .
- MD simulations : Assess conformational flexibility in aqueous vs. lipid environments .
Q. How should researchers address discrepancies in biological assay data (e.g., IC₅₀ variability)?
Methodological Answer:
- Reproducibility checks : Validate assays with positive controls (e.g., staurosporine for kinase inhibition) .
- Buffer optimization : Adjust pH (7.4 vs. 6.5) to account for protonation state changes in the piperidine group .
- Metabolic stability assays : Use liver microsomes to rule out rapid degradation (e.g., t₁/₂ < 15 min indicates CYP-mediated oxidation) .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog synthesis : Replace methylthio with sulfonyl or halogens to assess electronic effects .
- Pharmacophore mapping : Identify critical moieties (e.g., pyrazole NH for hydrogen bonding) via 3D-QSAR models .
- Biological profiling : Test against related targets (e.g., PARP vs. HDAC enzymes) to determine selectivity .
Table 2 : SAR of key derivatives
| Derivative | R Group | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Parent | -SMe | 12 | 1.0 |
| A | -SO₂Me | 45 | 0.3 |
| B | -Cl | 8 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
